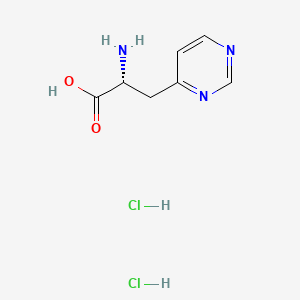

(2R)-2-amino-3-(pyrimidin-4-yl)propanoicaciddihydrochloride

Description

(2R)-2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is a non-proteinogenic amino acid derivative characterized by its stereospecific (2R) configuration and the presence of a pyrimidin-4-yl substituent. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biochemical and pharmacological applications. This compound is of interest due to its structural resemblance to natural amino acids, with modifications that may influence receptor binding or metabolic pathways .

Properties

Molecular Formula |

C7H11Cl2N3O2 |

|---|---|

Molecular Weight |

240.08 g/mol |

IUPAC Name |

(2R)-2-amino-3-pyrimidin-4-ylpropanoic acid;dihydrochloride |

InChI |

InChI=1S/C7H9N3O2.2ClH/c8-6(7(11)12)3-5-1-2-9-4-10-5;;/h1-2,4,6H,3,8H2,(H,11,12);2*1H/t6-;;/m1../s1 |

InChI Key |

BWGNEFBRWGTIAM-QYCVXMPOSA-N |

Isomeric SMILES |

C1=CN=CN=C1C[C@H](C(=O)O)N.Cl.Cl |

Canonical SMILES |

C1=CN=CN=C1CC(C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride typically involves the reaction of pyrimidine derivatives with amino acid precursors. One common method involves the reaction of amidines with α-amino acid alkynyl ketones, which allows for the formation of pyrimidin-4-yl substituted α-amino acids . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: The amino and pyrimidine groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while substitution reactions can introduce different functional groups onto the pyrimidine ring.

Scientific Research Applications

(2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.

Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can bind to active sites on enzymes, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with other amino acid derivatives, particularly in backbone configuration and functional group substitutions. Below is a detailed comparison based on molecular properties and substituent variations:

Structural Analogues and Molecular Properties

Key Observations:

- Substituent Diversity: The pyrimidin-4-yl group in the target compound distinguishes it from analogues with oxolan (tetrahydrofuran) or pyrrolidine substituents. Pyrimidine’s aromaticity may enhance π-π stacking interactions in biological systems compared to saturated heterocycles .

Functional and Pharmacological Comparisons

- Djenkolic Acid (DjA): Unlike the target compound, DjA contains a sulfur-rich backbone linked via a methylene bridge. This structure is associated with nephrotoxicity in humans, limiting its therapeutic applications .

- Pyrrolidine/Oxolan Derivatives: Compounds like 4-(pyrrolidin-3-yl)butanoic acid hydrochloride may exhibit enhanced blood-brain barrier penetration due to smaller heterocyclic substituents, whereas the pyrimidine group in the target compound could favor interactions with nucleotide-binding proteins .

Research Findings and Limitations

- Synthetic Accessibility: Enamine Ltd’s catalogue highlights the commercial availability of analogues such as (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride, suggesting robust synthetic routes for these derivatives. However, the target compound’s dihydrochloride form may require specialized purification steps due to its ionic nature .

- The absence of CAS numbers for the target compound further complicates regulatory and sourcing comparisons .

Biological Activity

(2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride, also known by its CAS number 1909305-31-2, is a derivative of alanine featuring a pyrimidine ring. This compound is noteworthy for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H10Cl2N3O2

- Molecular Weight : 240.08 g/mol

- CAS Number : 1909305-31-2

The precise mechanism of action for (2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is not fully elucidated. However, as an alanine derivative, it is hypothesized to influence several biological processes:

- Protein Synthesis : Similar to alanine, it may play a role in protein synthesis by participating in amino acid metabolism.

- Glucose Regulation : It could be involved in nitrogen transfer from peripheral tissues to the liver, thereby aiding in gluconeogenesis (the production of glucose from non-carbohydrate sources) .

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that derivatives of pyrimidine compounds can exhibit antimicrobial properties.

- Neuroprotective Effects : There is emerging evidence that pyrimidine derivatives may have neuroprotective roles, potentially influencing pathways involved in neurodegenerative diseases.

- Anticancer Potential : Initial investigations into pyrimidine derivatives indicate possible anticancer properties, warranting further exploration.

Study 1: Antimicrobial Properties

A study conducted on related pyrimidine compounds demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that modifications to the pyrimidine ring could enhance efficacy .

Study 2: Neuroprotection

Research on similar compounds has shown that they can protect neuronal cells from oxidative stress-induced damage. This suggests that (2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride may have potential applications in treating neurodegenerative conditions .

Study 3: Anticancer Research

In vitro studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation. The specific pathways involved are still under investigation, but initial findings are promising .

Comparative Analysis with Similar Compounds

A comparison of (2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride with similar compounds reveals distinct differences in biological activity and structural properties:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-Amino-3-(pyridin-4-yl)propanoic acid | Pyridine ring | Antimicrobial |

| 3-Amino-2-(pyridin-4-yl)propanoic acid | Pyridine ring | Anticancer |

The presence of the pyrimidine ring in (2R)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride may confer unique biological properties compared to its pyridine counterparts .

Q & A

Q. How should researchers address conflicting reports on the compound’s redox behavior in biochemical assays?

- Methodological Answer :

- Controlled redox environments : Use anaerobic chambers or chelating agents (e.g., EDTA) to exclude metal-catalyzed oxidation.

- Electrochemical profiling : Perform cyclic voltammetry to identify oxidation/reduction potentials.

- In situ trapping : Add scavengers (e.g., ascorbic acid) during assays to stabilize reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.